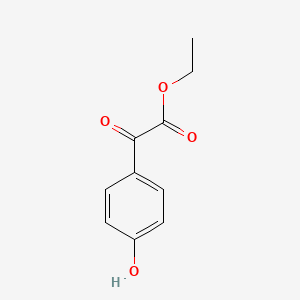

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate

Übersicht

Beschreibung

Ethyl 2-(4-hydroxyphenyl)acetate is a chemical compound with the IUPAC name ethyl (4-hydroxyphenyl)acetate . It has a molecular weight of 180.2 . The compound is typically stored at room temperature . It is found in a physical form of crystal, lump, or liquid and its color ranges from very pale yellow to brown .

Molecular Structure Analysis

The molecular formula of Ethyl 2-(4-hydroxyphenyl)acetate is C10H12O3 . Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .Physical And Chemical Properties Analysis

Ethyl 2-(4-hydroxyphenyl)acetate has a molecular weight of 180.2 . It is typically stored at room temperature . It is found in a physical form of crystal, lump, or liquid and its color ranges from very pale yellow to brown .Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate has been studied for its potential in treating breast cancer. A study conducted by Ragavan et al. (2020) synthesized a new ligand based on this compound and evaluated its anticancer activity against a panel of human breast cancer cells. The study utilized spectroscopy techniques and molecular docking, revealing significant potential for breast cancer therapy (Ragavan et al., 2020).

Cognitive Enhancer Synthesis

The compound has also been used in the synthesis of cognitive enhancers. Li et al. (2011) described the application of catalytic asymmetric hydrogenation of a derivative of this compound in the formal synthesis of T-588, a cognitive enhancer. This process involved a Ru-SunPhos system with HCl as an additive (Li et al., 2011).

Synthesis of Amino Acid Ester Derivatives

El‐Faham et al. (2013) explored the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in synthesizing a novel series of α-ketoamide derivatives, including derivatives of this compound. This approach resulted in compounds with high purity and yield, showcasing the versatility of this compound in synthesizing biologically active compounds (El‐Faham et al., 2013).

Anti-inflammatory Activity

Virmani and Hussain (2014) investigated the anti-inflammatory properties of derivatives of this compound. Their study synthesized 1,2,4-triazole derivatives that showed significant anti-inflammatory activity, demonstrating another potential therapeutic application of this compound (Virmani & Hussain, 2014).

Catalytic Processes and Synthesis Applications

Meng et al. (2008) conducted a study on the hydrogenation of a derivative of this compound, resulting in ethyl 2-hydroxy-4-arylbutyrate. This research contributes to the understanding of catalytic processes and the synthesis of biologically active compounds (Meng et al., 2008).

Safety and Hazards

Ethyl 2-(4-hydroxyphenyl)acetate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation .

Wirkmechanismus

Target of Action

Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate is a complex organic compoundFor instance, a compound named 3-ETHYL-2-(4-HYDROXYPHENYL)-2H-INDAZOL-5-OL has been found to interact with the Estrogen receptor alpha and Nuclear receptor coactivator 2 .

Biochemical Pathways

For instance, a compound named 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol has been found to interact with Leukotriene A-4 hydrolase , which plays a role in the leukotriene biosynthesis pathway.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is present. For instance, the compound’s stability and activity could be affected by the presence of enzymes, other metabolites, or changes in cellular pH .

Eigenschaften

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSXZYDBNQVSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)

![Ethyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2745233.png)

![4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2745238.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2745240.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2745245.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745246.png)

![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2745251.png)